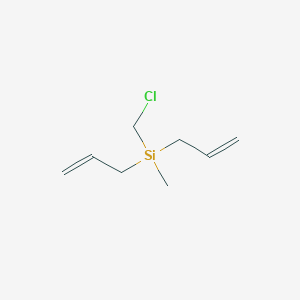
Diallyl(chloromethyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C8H15ClSi It is characterized by the presence of two allyl groups, a chloromethyl group, and a methyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diallyl(chloromethyl)methylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diallyl(chloromethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The allyl groups can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as peroxides, are used for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, are used for reduction reactions.
Major Products: The major products formed from these reactions include chloroamination products, substituted heterocycles, and various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Diallyl(chloromethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diallyl(chloromethyl)methylsilane involves its reactivity with various electrophiles and nucleophiles. The chloromethyl group acts as a reactive site for nucleophilic attack, while the allyl groups can participate in cyclization and addition reactions.
Vergleich Mit ähnlichen Verbindungen
- Allyl(chloromethyl)dimethylsilane
- Diallyl(dimethyl)silane
- Diallyl(diphenyl)silane
Comparison: Diallyl(chloromethyl)methylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H15ClSi |
|---|---|
Molekulargewicht |
174.74 g/mol |
IUPAC-Name |
chloromethyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3 |
InChI-Schlüssel |
RWUVECCDZUWDRS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC=C)(CC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



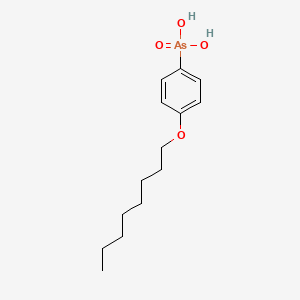


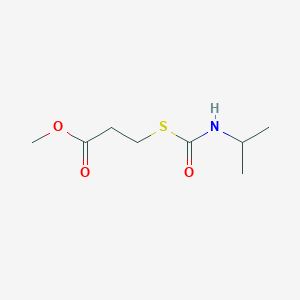
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

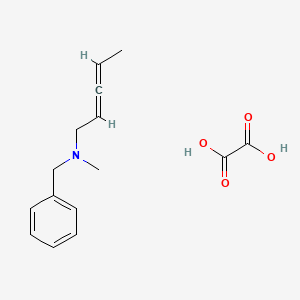
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
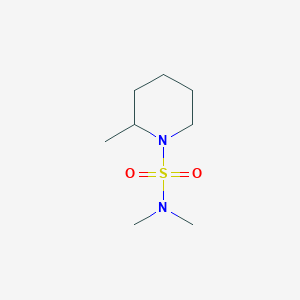
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
